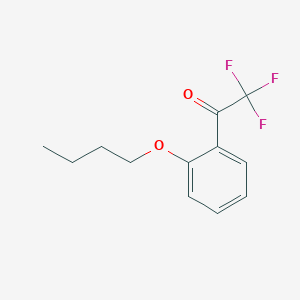

2'-n-Butoxy-2,2,2-trifluoroacetophenone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(2-butoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3O2/c1-2-3-8-17-10-7-5-4-6-9(10)11(16)12(13,14)15/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCZYZCDONDTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Guide to the Structural Analysis and Confirmation of 2'-n-Butoxy-2,2,2-trifluoroacetophenone

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development and materials science, the precise characterization of novel chemical entities is paramount. The biological activity, efficacy, and safety of a potential therapeutic agent are intrinsically linked to its molecular architecture. Any ambiguity in the structure can lead to erroneous interpretations of biological data, wasted resources, and potential safety risks. This guide provides an in-depth, field-proven framework for the structural elucidation and confirmation of 2'-n-Butoxy-2,2,2-trifluoroacetophenone, a compound of interest due to the prevalence of the trifluoromethyl and butoxy moieties in pharmacologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity and pharmacokinetic profiles.[1][2]

This document is not a rigid protocol but a dynamic guide designed to be adapted by researchers, scientists, and drug development professionals. It emphasizes a multi-technique, self-validating approach, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

Strategic Approach to Structural Elucidation: A Multi-Modal Workflow

The proposed analytical workflow is as follows:

Figure 1: A comprehensive workflow for the structural elucidation of 2'-n-Butoxy-2,2,2-trifluoroacetophenone.

Foundational Analysis: Purity and Elemental Composition

Before delving into complex spectroscopic analysis, it is crucial to establish the purity and elemental composition of the sample. An impure sample will yield convoluted data, leading to a misinterpretation of the structure.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

-

Rationale: Chromatographic techniques like HPLC and GC are instrumental in separating the target compound from any unreacted starting materials, byproducts, or residual solvents.[4] A high-purity sample (ideally >98%) is essential for unambiguous spectroscopic data. The choice between HPLC and GC depends on the compound's volatility and thermal stability. Given the expected boiling point of a substituted acetophenone, GC is a viable option.

-

Experimental Protocol (GC):

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-5 or equivalent).

-

Method Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Data Analysis: The resulting chromatogram should ideally show a single major peak. The area percentage of this peak will provide a quantitative measure of the sample's purity.

-

Elemental Analysis

-

Rationale: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of each element (C, H, O, F). This information is a critical first step in determining the molecular formula.[3][5]

-

Expected Composition for C₁₂H₁₃F₃O₂:

-

Carbon (C): 58.06%

-

Hydrogen (H): 5.28%

-

Fluorine (F): 22.96%

-

Oxygen (O): 13.69%

-

Unveiling the Molecular Formula: High-Resolution Mass Spectrometry (HRMS)

-

Rationale: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.[4][6] This technique is sensitive enough to differentiate between compounds with the same nominal mass but different elemental compositions.

-

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Analysis: The high-resolution mass of the [M+H]⁺ ion is used to calculate the molecular formula using software that considers the isotopic abundances of the constituent atoms.

-

-

Expected Data:

Ion Calculated Exact Mass | [C₁₂H₁₃F₃O₂ + H]⁺ | 249.0940 |

Mapping the Functional Landscape: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[5][7] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds.

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the neat liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group vibrations.

-

-

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹) Vibration Functional Group ~3070 C-H stretch Aromatic ~2960, 2870 C-H stretch Aliphatic (n-butoxy) ~1700 C=O stretch Ketone ~1600, 1480 C=C stretch Aromatic ring ~1250 C-O stretch Aryl ether | ~1150 | C-F stretch | Trifluoromethyl |

Assembling the Molecular Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[4][5][8] By analyzing the magnetic properties of atomic nuclei, we can determine the connectivity of atoms and even infer their spatial relationships. For 2'-n-Butoxy-2,2,2-trifluoroacetophenone, a suite of NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy: The Proton Environment

-

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.

-

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

-

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~7.8 d 1H H-6' ~7.5 t 1H H-4' ~7.0 t 1H H-5' ~6.9 d 1H H-3' ~4.1 t 2H -OCH₂- ~1.8 sextet 2H -OCH₂CH ₂- ~1.5 sextet 2H -CH₂CH ₂CH₃ | ~0.9 | t | 3H | -CH₃ |

¹³C NMR Spectroscopy: The Carbon Framework

-

Rationale: ¹³C NMR provides information about the number and types of carbon atoms in a molecule.

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Assignment ~185 (q) C=O ~160 C-2' ~135 C-4' ~130 C-6' ~122 C-1' ~120 C-5' ~115 (q) CF₃ ~113 C-3' ~68 -OCH₂- ~31 -OCH₂C H₂- ~19 -CH₂C H₂CH₃ | ~14 | -CH₃ |

¹⁹F NMR Spectroscopy: Probing the Fluorine Atoms

-

Rationale: ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atoms. The trifluoromethyl group is expected to appear as a singlet in the ¹⁹F NMR spectrum.

-

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum.

-

-

Predicted ¹⁹F NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Assignment | ~ -72 | s | -CF₃ |

2D NMR Spectroscopy: Connecting the Pieces

-

Rationale: Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., correlations between adjacent protons in the butoxy chain and the aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the butoxy group, the aromatic ring, and the trifluoroacetyl group.

-

Figure 2: Expected key HMBC correlations for confirming the position of the butoxy group.

Data Synthesis and Final Confirmation

The final step in the structural elucidation process is the synthesis of all the analytical data into a cohesive and self-consistent structural assignment.

| Technique | Finding | Conclusion |

| Purity Analysis | Single major peak (>98%) in GC/HPLC | Sample is suitable for structural analysis. |

| Elemental Analysis | C, H, F, O percentages consistent with C₁₂H₁₃F₃O₂ | Confirms the empirical formula. |

| HRMS | [M+H]⁺ ion at m/z 249.0940 | Confirms the molecular formula C₁₂H₁₃F₃O₂. |

| FTIR | Presence of C=O, C-O, C-F, and aromatic C-H stretches | Confirms the presence of ketone, ether, trifluoromethyl, and aromatic functional groups. |

| ¹H, ¹³C, ¹⁹F NMR | Chemical shifts, multiplicities, and integrations consistent with the proposed structure | Provides the carbon-hydrogen framework and the environment of the fluorine atoms. |

| 2D NMR | COSY, HSQC, and HMBC correlations establish the connectivity between all atoms | Unambiguously confirms the constitution of 2'-n-Butoxy-2,2,2-trifluoroacetophenone. |

By systematically acquiring and interpreting data from this suite of analytical techniques, a high-confidence structural confirmation of 2'-n-Butoxy-2,2,2-trifluoroacetophenone can be achieved, providing a solid foundation for its further investigation in drug discovery and development programs.

References

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link][3]

-

International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link][4]

-

Guide, A. (2025, April 27). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link][5]

-

FUNAAB. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS) Lecturers. Retrieved from [Link][7]

-

Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from [Link][8]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link][9]

-

ResearchGate. (n.d.). Scheme 1. Step Polymerization of 2,2,2-Trifluoroacetophenone with Two.... Retrieved from [Link][10]

-

PMC. (n.d.). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Retrieved from [Link][2]

-

Renfrow, M. (2014, January 13). Mass and the Mass Spectrum. Retrieved from [Link][6]

-

NIST. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link][11]

-

Unknown. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Retrieved from [Link][12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. uab.edu [uab.edu]

- 7. funaab.edu.ng [funaab.edu.ng]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 12. asdlib.org [asdlib.org]

A Technical Guide to 2'-n-Butoxy-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 2'-n-Butoxy-2,2,2-trifluoroacetophenone, a specialized fluorinated ketone. As this compound is not readily cataloged or commercially available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The information herein is synthesized from established principles of organic chemistry and extensive data on analogous trifluoroacetophenone derivatives.

The core value of 2'-n-Butoxy-2,2,2-trifluoroacetophenone lies in the unique combination of its trifluoromethyl group and the n-butoxy substituent on the aromatic ring. The trifluoromethyl group is a cornerstone in modern medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The n-butoxy group, in turn, can modulate solubility and provides a potential site for further chemical modification. This guide will delve into a proposed synthetic route, predict its physicochemical and spectroscopic characteristics, explore its potential applications in drug discovery, and detail essential safety protocols.

Predicted Identity and Physicochemical Properties

While a CAS number has not been assigned due to its novelty, the molecular identity can be confidently established from its nomenclature.

| Property | Predicted Value |

| Molecular Formula | C12H13F3O2 |

| Molecular Weight | 262.23 g/mol |

| Appearance | Colorless to light yellow liquid |

The introduction of the n-butoxy group is expected to increase the boiling point and lipophilicity compared to the parent compound, 2,2,2-trifluoroacetophenone.

Proposed Synthesis: Friedel-Crafts Acylation

The most logical and established method for the synthesis of 2'-n-Butoxy-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of n-butoxybenzene.[2][3] This electrophilic aromatic substitution reaction provides a direct route to the desired ketone.

The reaction proceeds via the formation of a highly electrophilic trifluoroacylium ion, which then attacks the electron-rich aromatic ring of n-butoxybenzene. The n-butoxy group is an ortho-, para-director, meaning the trifluoroacetyl group will primarily add to the positions ortho and para to it. The para-substituted product is typically favored due to reduced steric hindrance.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable Lewis acid catalyst (e.g., aluminum chloride, AlCl3) and a dry, non-polar solvent (e.g., dichloromethane, DCM).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic anhydride dropwise from the dropping funnel to the stirred suspension.

-

Substrate Addition: Following the addition of trifluoroacetic anhydride, add n-butoxybenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 2'-n-Butoxy-2,2,2-trifluoroacetophenone.

Caption: Proposed synthetic workflow for 2'-n-Butoxy-2,2,2-trifluoroacetophenone.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of ortho- and para-substitution. Signals corresponding to the n-butoxy group (triplet for the terminal methyl, and multiplets for the methylene groups) will also be present.

-

¹³C NMR: The carbon NMR will display distinct signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons. The carbons of the n-butoxy group will also be visible in the aliphatic region.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will be indicative of the -CF₃ group.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1730 cm⁻¹ will correspond to the carbonyl (C=O) stretching vibration.[4]

Applications in Research and Drug Development

The primary application of 2'-n-Butoxy-2,2,2-trifluoroacetophenone is as a versatile building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Role in Medicinal Chemistry

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity can alter the pKa of nearby functional groups and influence drug-receptor interactions.[1] The incorporation of a -CF₃ group often leads to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.

-

Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

-

Modulated Biological Activity: The electron-withdrawing nature of the -CF₃ group can significantly impact the electronic properties of the molecule, potentially leading to improved potency and selectivity.

The n-butoxy group can further fine-tune the pharmacokinetic profile of a drug candidate by influencing its solubility and providing a handle for the attachment of other functional groups or linkers.

Caption: Role as a building block in a drug discovery pipeline.

Safety and Handling

As with all trifluoroacetophenone derivatives, 2'-n-Butoxy-2,2,2-trifluoroacetophenone should be handled with care in a well-ventilated fume hood.[5][6][7]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While 2'-n-Butoxy-2,2,2-trifluoroacetophenone is not a commercially available compound, its synthesis is readily achievable through established chemical transformations. Its unique structural features, particularly the combination of the trifluoromethyl and n-butoxy groups, make it a promising building block for the development of novel pharmaceuticals and other advanced materials. This guide provides a foundational understanding for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- Eureka. (2017, December 1). Friedel-Crafts acylation reaction catalyzed trifluoroacetic acid.

- Fisher Scientific. (2023, September 21).

- Chem Service. (2014, August 16).

- Fisher Scientific Chemicals, Inc. (2012, March 23).

- Capot Chemical. (2013, November 15). MSDS of 2',3',6'-Trifluoroacetophenone.

- Google Patents. (n.d.).

- TCI EUROPE N.V. (n.d.).

- Frasinyuk, M. S., & Sosnovskikh, V. Y. (2022).

- Chem-Impex. (n.d.). 2,2,2-Trifluoroacetophenone.

- International Journal of Advanced Chemistry Research. (2021, May 26).

- MilliporeSigma. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Yanbu Journal of Engineering and Science. (2022, February 7). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density.

- PMC. (2025, July 18).

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. yjes.researchcommons.org [yjes.researchcommons.org]

- 5. fishersci.fr [fishersci.fr]

- 6. cdn.chemservice.com [cdn.chemservice.com]

- 7. fishersci.com [fishersci.com]

The Ascendant Role of 2'-n-Butoxy-2,2,2-trifluoroacetophenone and its Analogs in Modern Chemistry and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potent Potential

In the landscape of contemporary chemical synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. The trifluoromethyl group (CF₃), in particular, has garnered immense attention for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. When coupled with an acetophenone scaffold, a versatile and synthetically accessible core, the resulting trifluoroacetophenone derivatives present a compelling platform for the development of novel therapeutics, advanced materials, and innovative catalytic systems.

This in-depth technical guide focuses on a specific, yet underexplored, member of this family: 2'-n-Butoxy-2,2,2-trifluoroacetophenone , and its broader class of alkoxy-substituted analogs. While direct literature on the title compound remains nascent, this guide will provide a comprehensive overview by first dissecting the well-established chemistry of the parent molecule, 2,2,2-trifluoroacetophenone. Subsequently, we will extrapolate from established principles of organic synthesis and medicinal chemistry to project the synthesis, properties, and promising applications of its alkoxy-substituted derivatives. This document serves as both a foundational resource and a forward-looking roadmap for researchers venturing into this exciting chemical space.

I. The Archetype: Understanding 2,2,2-Trifluoroacetophenone

2,2,2-Trifluoroacetophenone (TFAP), a colorless to light yellow liquid, is the cornerstone upon which the chemistry of its derivatives is built. Its unique electronic and steric properties, conferred by the potent electron-withdrawing trifluoromethyl group, render it a highly versatile reagent and synthetic intermediate.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 2,2,2-trifluoroacetophenone is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅F₃O | [3] |

| Molecular Weight | 174.12 g/mol | [3] |

| Boiling Point | 165-166 °C | [3] |

| Density | ~1.28 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in various organic solvents | [1] |

A Versatile Building Block in Organic Synthesis

The trifluoromethyl ketone moiety in TFAP is a powerful electrophile, making it a valuable precursor for a wide array of fluorinated organic compounds.[1][2] Its utility is particularly pronounced in the synthesis of molecules destined for pharmaceutical and agrochemical applications, where the trifluoromethyl group often imparts desirable properties.[1][2]

One of the primary synthetic routes employing TFAP is its use as a starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine, a photo-activatable crosslinking agent. Furthermore, it readily undergoes asymmetric reduction to yield chiral 2,2,2-trifluoro-1-phenylethanol, a valuable chiral building block.[4] TFAP also participates in condensation reactions with various aromatic compounds to form new aromatic 3F polymers, which exhibit high thermal stability and good film-forming properties.[4]

The Organocatalyst: A Green Chemistry Approach

In recent years, TFAP has been identified as a highly efficient organocatalyst for a variety of oxidation reactions, offering a more environmentally friendly alternative to traditional metal-based catalysts. It has been shown to be an improved organocatalyst for the epoxidation of alkenes, utilizing hydrogen peroxide as a green oxidant.[5] This process is characterized by its mild reaction conditions, speed, and high yields with low catalyst loadings.

The proposed catalytic pathway involves the activation of hydrogen peroxide by the trifluoroacetophenone, leading to a more potent oxidizing species. This highlights the unique reactivity imparted by the trifluoromethyl group.

II. Synthesis of 2'-n-Butoxy-2,2,2-trifluoroacetophenone and its Analogs

The Friedel-Crafts Acylation Approach

The most probable and industrially scalable method for the synthesis of 2'-n-butoxy-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of butoxybenzene with a trifluoroacetylating agent.

Diagram of the Proposed Synthetic Pathway:

Sources

solubility of "2'-n-Butoxy-2,2,2-trifluoroacetophenone" in common organic solvents

An In-depth Technical Guide to the Solubility of 2'-n-Butoxy-2,2,2-trifluoroacetophenone in Common Organic Solvents

Abstract

Introduction: The Significance of 2'-n-Butoxy-2,2,2-trifluoroacetophenone and its Solubility

2'-n-Butoxy-2,2,2-trifluoroacetophenone belongs to the class of fluorinated acetophenones, which are versatile building blocks in organic synthesis.[1][2] The presence of the trifluoromethyl group significantly influences the molecule's physicochemical properties, including its reactivity and solubility.[1][3] Understanding the solubility of this compound is paramount for a variety of applications, from reaction condition optimization and purification to formulation development in the pharmaceutical and agrochemical industries.[4][5] Solubility dictates the choice of solvents for synthesis, extraction, and chromatography, and is a critical parameter in drug delivery and bioavailability.[4][6]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[6] To predict the solubility of 2'-n-Butoxy-2,2,2-trifluoroacetophenone, we must first analyze its molecular structure and resulting polarity.

2.1. Molecular Structure and Polarity Analysis

2'-n-Butoxy-2,2,2-trifluoroacetophenone possesses several key structural features that influence its solubility:

-

Aromatic Phenyl Ring: This nonpolar, hydrophobic moiety suggests solubility in nonpolar aromatic solvents.[7]

-

Trifluoromethyl Group (-CF3): The high electronegativity of fluorine atoms makes this group a strong electron-withdrawing group, inducing a dipole moment.[3] This group can also participate in non-covalent interactions.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

n-Butoxy Group (-O-(CH2)3CH3): The ether linkage introduces some polarity, while the butyl chain is nonpolar and contributes to lipophilicity.

Overall, 2'-n-Butoxy-2,2,2-trifluoroacetophenone can be classified as a moderately polar molecule. The interplay of its polar (ketone, ether, trifluoromethyl) and nonpolar (phenyl ring, butyl chain) components will dictate its solubility in various organic solvents.

2.2. Qualitative Solubility Profile

Based on the structural analysis, we can infer a qualitative solubility profile in common organic solvents:

| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |

| Nonpolar Solvents | Toluene, Hexane, Benzene | Soluble to Moderately Soluble | The nonpolar aromatic ring and butyl chain of the solute will interact favorably with these nonpolar solvents through van der Waals forces.[7] |

| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Highly Soluble | The polar ketone and trifluoromethyl groups will have strong dipole-dipole interactions with these solvents. The ether linkage also contributes to favorable interactions. |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | Moderately Soluble to Soluble | The ketone group can act as a hydrogen bond acceptor with the hydroxyl group of the alcohols. However, the nonpolar parts of the molecule may limit very high solubility. |

| Highly Polar Solvents | Water | Slightly Soluble to Insoluble | The large nonpolar regions (phenyl ring and butyl chain) will likely result in poor solubility in water, despite the presence of polar groups.[8] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 2'-n-Butoxy-2,2,2-trifluoroacetophenone in a given solvent. This method is based on the shake-flask technique, a widely accepted method for solubility determination.[9]

3.1. Materials and Equipment

-

2'-n-Butoxy-2,2,2-trifluoroacetophenone (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

3.2. Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

3.3. Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2'-n-Butoxy-2,2,2-trifluoroacetophenone to a series of vials. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Accurately weigh the filtered aliquot.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2'-n-Butoxy-2,2,2-trifluoroacetophenone of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample aliquot by a validated analytical method (e.g., HPLC or GC).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of 2'-n-Butoxy-2,2,2-trifluoroacetophenone in the filtered aliquot using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor, if any)

-

3.4. Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating checks should be implemented:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent, indicating that equilibrium has been reached.

-

Mass Balance: After removing the supernatant, the remaining solid can be dried and weighed to perform a mass balance calculation, although this is often challenging with volatile organic solvents.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure reproducibility and to calculate standard deviations.

Data Presentation

While specific quantitative data is not available, the results from the proposed experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for 2'-n-Butoxy-2,2,2-trifluoroacetophenone at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Standard Deviation |

| Hexane | 0.1 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

| Dichloromethane | 3.1 | [Experimental Value] | [Experimental Value] |

| Tetrahydrofuran | 4.0 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] | [Experimental Value] |

| Isopropanol | 3.9 | [Experimental Value] | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] | [Experimental Value] |

| Methanol | 5.1 | [Experimental Value] | [Experimental Value] |

| Water | 10.2 | [Experimental Value] | [Experimental Value] |

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility of 2'-n-Butoxy-2,2,2-trifluoroacetophenone in common organic solvents based on its molecular structure and the fundamental principles of solubility. While quantitative data is not currently in the public domain, the detailed experimental protocol presented here offers a robust framework for researchers to determine these critical values. By following the outlined methodology, scientists and drug development professionals can generate reliable and accurate solubility data, facilitating the effective use of this important fluorinated intermediate in their research and development endeavors.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Vaayath. (2024, July 15). Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

-

Croda Pharma. (n.d.). Pharmaceutical solubility guide. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Table 3-3, Physical and Chemical Properties of 2-Butoxyethanol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved from [Link]

-

RUA. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

-

Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

-

LSS Chemicals. (2022, May 13). Fluorinated Versus Non-Fluorinated Solvents. Retrieved from [Link]

- Google Patents. (n.d.). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

-

Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,2,2-Trifluoroacetophenone 99 434-45-7 [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. vaayath.com [vaayath.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. chem.ws [chem.ws]

- 7. Aromatic compound - Wikipedia [en.wikipedia.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

use of "2'-n-Butoxy-2,2,2-trifluoroacetophenone" as a chiral derivatizing agent

An Application Guide to 2'-n-Butoxy-2,2,2-trifluoroacetophenone as a Chiral Derivatizing Agent for NMR-Based Enantiomeric Excess Determination

Introduction

The determination of enantiomeric purity is a critical step in the development and quality control of pharmaceuticals, agrochemicals, and other fine chemicals, as the biological activity of a chiral molecule can be highly dependent on its stereochemistry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful method for determining enantiomeric excess (e.e.), often by employing a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with a racemic or scalemic mixture of a chiral analyte to form a mixture of diastereomers.[3] These diastereomers, unlike the original enantiomers, have distinct physical properties and, crucially, different NMR spectra, allowing for their differentiation and quantification.[4]

This application note details the use of 2'-n-Butoxy-2,2,2-trifluoroacetophenone as a specialized chiral derivatizing agent. The key feature of this reagent is the trifluoromethyl (CF₃) group, which serves as a highly sensitive probe for ¹⁹F NMR spectroscopy. ¹⁹F NMR is advantageous due to its wide chemical shift range, high sensitivity, and the absence of background signals in most organic molecules, resulting in a clean and easily interpretable spectrum.[5] The butoxy substituent is anticipated to enhance solubility in common organic solvents used for NMR.

This guide provides the scientific principles, detailed protocols, and data interpretation framework for researchers, scientists, and drug development professionals seeking to determine the enantiomeric excess of chiral alcohols and amines.

Principle of the Method

The fundamental principle behind using 2'-n-Butoxy-2,2,2-trifluoroacetophenone as a CDA lies in its reaction with a chiral analyte (e.g., an alcohol or amine) to form a pair of diastereomers. The ketone's carbonyl group is the reactive site.

-

With Chiral Alcohols: The reaction forms diastereomeric hemiketals. This reaction is typically acid-catalyzed and reversible.

-

With Chiral Amines: The reaction proceeds through a hemiaminal intermediate to form more stable diastereomeric imines (Schiff bases).

Once the diastereomers are formed, their ¹H and, more importantly, ¹⁹F NMR spectra are recorded. The distinct chemical environments of the nuclei in each diastereomer lead to separate signals. The enantiomeric excess of the original analyte can then be calculated by integrating the corresponding peaks in the NMR spectrum.

The magnitude of the chemical shift difference (Δδ) between the diastereomeric signals is crucial for accurate integration. The trifluoromethyl group often provides a large Δδ in the ¹⁹F NMR spectrum, facilitating baseline separation of the signals even when the chiral center is distant from the derivatizing agent's core.

Proposed Reaction Mechanism

The derivatization reaction proceeds via nucleophilic attack of the chiral analyte on the electrophilic carbonyl carbon of the trifluoroacetophenone.

Caption: Proposed reaction pathway for derivatization.

Experimental Workflow

The overall process for determining enantiomeric excess using this method is straightforward and can be completed within a few hours.

Caption: High-level experimental workflow.

Detailed Experimental Protocols

Note: These protocols are generalized and may require optimization based on the specific properties of the analyte. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Derivatization of a Chiral Alcohol

Objective: To form diastereomeric hemiketals for the determination of enantiomeric excess of a chiral secondary alcohol.

Materials:

-

Chiral alcohol analyte (~5-10 mg)

-

2'-n-Butoxy-2,2,2-trifluoroacetophenone (CDA, 1.1 equivalents)

-

Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆)

-

Anhydrous NMR tube with cap

-

Small amount of a mild acid catalyst (e.g., camphorsulfonic acid, CSA), if necessary.

Procedure:

-

Preparation: Accurately weigh the chiral alcohol analyte and the CDA and place them in a clean, dry vial.

-

Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. Ensure both components are fully dissolved.

-

Transfer: Transfer the solution to an anhydrous NMR tube.

-

Catalysis (Optional): If the reaction is slow, add a catalytic amount (a few crystals) of CSA to the NMR tube. The reaction equilibrium is typically established within 15-30 minutes at room temperature.

-

Analysis: Acquire ¹H and ¹⁹F NMR spectra of the sample.

Causality Behind Choices:

-

1.1 Equivalents of CDA: Using a slight excess of the CDA helps to drive the equilibrium towards the formation of the diastereomeric products, ensuring complete derivatization of the analyte.

-

Anhydrous Conditions: Water can compete with the alcohol in reacting with the ketone, potentially inhibiting the formation of the desired hemiketals.

-

Solvent Choice: CDCl₃ is a standard choice, but aromatic solvents like C₆D₆ can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) which may enhance the separation of diastereomeric signals.

Protocol 2: Derivatization of a Chiral Primary or Secondary Amine

Objective: To form diastereomeric imines for the determination of enantiomeric excess of a chiral amine.

Materials:

-

Chiral amine analyte (~5-10 mg)

-

2'-n-Butoxy-2,2,2-trifluoroacetophenone (CDA, 1.05 equivalents)

-

Deuterated chloroform (CDCl₃)

-

Anhydrous NMR tube with cap

-

Small amount of anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å).

Procedure:

-

Preparation: Accurately weigh the chiral amine analyte and the CDA into a dry vial.

-

Dissolution: Add approximately 0.6 mL of CDCl₃ and mix to dissolve. The reaction to form the imine typically begins immediately.

-

Drying: Add a small amount of anhydrous MgSO₄ or molecular sieves to the vial to sequester the water produced during imine formation. This drives the reaction to completion.

-

Transfer: After allowing the reaction to proceed for 30-60 minutes, carefully transfer the solution to an NMR tube, leaving the drying agent behind.

-

Analysis: Acquire ¹H and ¹⁹F NMR spectra.

Causality Behind Choices:

-

Drying Agent: The formation of an imine from a ketone and an amine is a condensation reaction that releases one molecule of water. According to Le Châtelier's principle, removing this water with a drying agent will shift the equilibrium towards the product side, ensuring a high yield of the diastereomeric imines.[6]

-

Stoichiometry: A smaller excess of CDA is often needed for amines as the imine formation is generally more favorable and less reversible than hemiketal formation.

NMR Data Acquisition and Analysis

¹⁹F NMR Spectroscopy:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum ({¹H}¹⁹F). This simplifies the spectrum by removing ¹H-¹⁹F coupling, resulting in sharp singlet signals for each diastereomer, which is ideal for accurate integration.

-

The two diastereomers should give rise to two distinct signals for the CF₃ group.

¹H NMR Spectroscopy:

-

While ¹⁹F NMR is the primary method for quantification, the ¹H NMR spectrum is essential to confirm that the derivatization reaction has occurred.

-

Look for the disappearance of the analyte's alcohol or amine proton signal and the appearance of new signals corresponding to the diastereomeric products. Protons close to the newly formed stereocenter will also likely show distinct signals for each diastereomer.

Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated from the integrals of the two diastereomeric signals in the ¹⁹F NMR spectrum.

-

Let the integrals of the two signals be I₁ and I₂.

-

The percentage of each diastereomer is:

-

% Diastereomer 1 = [I₁ / (I₁ + I₂)] * 100

-

% Diastereomer 2 = [I₂ / (I₁ + I₂)] * 100

-

-

The enantiomeric excess (% e.e.) is the absolute difference between the percentages of the two enantiomers:

-

% e.e. = |% Diastereomer 1 - % Diastereomer 2|

-

Table 1: Hypothetical NMR Data for Derivatization of Racemic 1-Phenylethanol

| Diastereomer | ¹⁹F Chemical Shift (ppm) | Integral | % Composition |

| Diastereomer 1 (from R-alcohol) | -72.5 | 1.00 | 50.0 |

| Diastereomer 2 (from S-alcohol) | -72.8 | 1.00 | 50.0 |

| Enantiomeric Excess | 0% |

Method Validation and Trustworthiness

To ensure the reliability of the results, the following validation steps are recommended:

-

Racemic Standard: Analyze a known racemic sample of the analyte (50:50 mixture of enantiomers). The calculated e.e. should be 0%, and the integrals of the two diastereomeric peaks should be equal. This confirms that the derivatization and detection do not have an inherent bias for one enantiomer.

-

Enantiopure Standard: Analyze a known enantiopure sample of the analyte. The spectrum should show only one of the two diastereomeric signals, confirming peak assignment.

-

Linearity: Prepare and analyze a series of samples with known enantiomeric ratios (e.g., 90:10, 75:25, etc.) to confirm that the measured e.e. is linear with respect to the actual e.e.

References

-

Purdue University. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. [Link][7]

-

ResearchGate. Structures of some chiral derivatizing agents. [Link][9]

-

PubMed. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. [Link][4]

-

PubMed. 2,2,2-Trifluoroacetophenone as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides. [Link][6]

-

PubMed. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. [Link][5]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 4. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,2,2-Trifluoroacetophenone as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: 2'-n-Butoxy-2,2,2-trifluoroacetophenone in Fluorinated Polymer Systems

Executive Summary

2'-n-Butoxy-2,2,2-trifluoroacetophenone is a specialized fluorinated aromatic ketone derived from the broader class of trifluoroacetophenones (TFAps). Its primary utility in polymer science lies in two distinct but high-value domains:

-

Functional Monomer for High-Performance Fluoropolymers: It serves as an electrophilic monomer in superacid-catalyzed polyhydroxyalkylation, enabling the synthesis of fluorinated poly(aryl ether)s and poly(arylene)s with pendant solubilizing groups.

-

Active Ionophore in Polymeric Sensing Membranes: It acts as a highly selective neutral carrier for carbonate ions (

) within plasticized fluoropolymer matrices (e.g., fluorous phases or PVC), critical for clinical and environmental ion-selective electrodes (ISEs).

This guide provides the mechanistic rationale and detailed protocols for deploying this compound in both contexts.

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 2'-n-Butoxy-2,2,2-trifluoroacetophenone |

| Functional Group | Trifluoroacetyl ( |

| Role | Electrophilic Monomer; Carbonate Ionophore |

| Key Reactivity | Reversible hydration of carbonyl; Superacid-catalyzed condensation |

| Solubility | Soluble in THF, DCM, Chloroform; Lipophilic |

Application I: Synthesis of Functionalized Fluoropolymers via Polyhydroxyalkylation

Mechanistic Rationale

The trifluoromethyl group (

-

Role of 2'-Butoxy Group: The ortho-butoxy group provides steric bulk and lipophilicity. In the resulting polymer, this pendant group disrupts chain packing, enhancing solubility in organic solvents (processability) without compromising the thermal stability provided by the fluorinated backbone.

-

Reaction Pathway: The carbonyl oxygen is protonated by a superacid (e.g., TFSA), generating a superelectrophilic dicationic species that attacks the aromatic comonomer via Friedel-Crafts hydroxyalkylation.

Experimental Protocol: Superacid-Catalyzed Polymerization

Objective: Synthesis of a fluorinated poly(arylene) containing pendant 2'-butoxy-phenyl moieties.

Reagents:

-

Monomer A: 2'-n-Butoxy-2,2,2-trifluoroacetophenone (10 mmol)

-

Monomer B: p-Terphenyl (10 mmol) [Stoichiometric balance is critical]

-

Catalyst/Solvent: Trifluoromethanesulfonic acid (TFSA) (10 mL)

-

Promoter: Phosphorus pentoxide (

) (Optional, to scavenge water)

Workflow:

-

Setup: Equip a 50 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and calcium chloride drying tube.

-

Charging: Add Monomer A (2'-n-Bt-TFAp) and Monomer B (p-Terphenyl) to the flask.

-

Catalyst Addition: Cool the flask to 0°C in an ice bath. Slowly add TFSA (pre-cooled) under vigorous stirring. The mixture will darken as the complex forms.

-

Polymerization:

-

Allow the reaction to warm to room temperature (25°C).

-

Stir continuously for 24–48 hours. The solution viscosity will increase significantly.

-

-

Quenching: Pour the viscous polymer solution slowly into a large excess of methanol (500 mL) containing 1% triethylamine (to neutralize residual acid).

-

Purification:

-

Filter the fibrous precipitate.

-

Redissolve in Chloroform (

). -

Reprecipitate in Methanol. Repeat twice to remove oligomers.

-

-

Drying: Dry the polymer film in a vacuum oven at 80°C for 24 hours.

Validation:

-

FTIR: Disappearance of the ketone carbonyl peak (~1720 cm⁻¹) and appearance of hydroxyl/ether bands.

-

¹H NMR: Broadening of aromatic peaks confirming polymerization.

Application II: Fabrication of Carbonate-Selective Fluorinated Membranes

Mechanistic Rationale (Ionophore Function)

In this application, 2'-n-Bt-TFAp is not polymerized into the chain but is doped into a fluorinated polymer matrix to function as a sensor.

-

Sensing Mechanism: The highly electrophilic carbonyl carbon undergoes reversible nucleophilic attack by carbonate ions (

), forming a stabilized adduct. -

Ortho-Effect: The 2'-butoxy group is critical. It acts as an intramolecular "tuner." Through steric hindrance and weak coordination, it optimizes the hydration constant (

) of the ketone. This prevents the sensor from being "poisoned" by water (forming the gem-diol) while maintaining high selectivity for carbonate over chloride or salicylate. -

Fluorinated Matrix: Using a fluorinated polymer matrix (e.g., plasticized PVC or fluoroacrylate) enhances the "fluorous effect," improving the solubility of the fluorinated ionophore and excluding lipophilic interferences.

Experimental Protocol: Membrane Casting

Objective: Fabrication of a potentiometric sensing membrane.

Components (The "Cocktail"):

| Component | Mass % | Function |

|---|---|---|

| 2'-n-Bt-TFAp | 1.0 - 3.0 wt% | Carbonate Ionophore |

| Lipophilic Additive | 0.5 - 1.0 wt% | Tridodecylmethylammonium chloride (TDMACI) (Cationic exchanger) |

| Plasticizer | 60 - 66 wt% | Bis(2-ethylhexyl) sebacate (DOS) or o-NPOE |

| Polymer Matrix | ~33 wt% | High molecular weight PVC or Poly(fluoroalkyl methacrylate) |

Workflow:

-

Dissolution: Weigh all components into a glass vial. Add 3.0 mL of Tetrahydrofuran (THF).

-

Homogenization: Vortex the mixture until a clear, homogeneous solution is obtained. Ensure the polymer is fully dissolved.

-

Casting: Pour the solution into a glass ring (approx. 30 mm diameter) fixed on a glass plate.

-

Evaporation: Cover with a filter paper stack to control evaporation rate. Allow THF to evaporate at room temperature for 24 hours.

-

Conditioning:

-

Cut a disc from the resulting master membrane (approx. 200 µm thickness).

-

Mount into an electrode body.

-

Condition in 0.01 M

solution for 12 hours prior to use.

-

Visualization of Workflows

The following diagrams illustrate the chemical pathways and experimental logic for both applications.

Figure 1: Dual-utility pathway of 2'-n-Butoxy-2,2,2-trifluoroacetophenone in polymer science: as a backbone monomer (top) and a sensing element (bottom).

References

-

Zolotukhin, M. G., et al. "Step Polymerization of 2,2,2-Trifluoroacetophenone with Two Multiring Aromatic Nonactivated p-Terphenyl and m-Terphenyl." Macromolecules, vol. 43, no. 10, 2010. Link (Describes the superacid-catalyzed polymerization mechanism for TFAp derivatives).

-

Meyerhoff, M. E., et al. "Polymer Membrane Electrode-Based Potentiometric Sensing of Carbonate." Analytical Chemistry, vol. 59, no. 1, 1987.[1] Link (Foundational text on trifluoroacetophenone carbonate ionophores).

-

Shim, J. H., et al. "Prediction of Carbonate Selectivity of PVC-Plasticized Sensor Membranes with Newly Synthesized Ionophores through QSPR Modeling." Sensors, vol. 22, no. 3, 2022. Link (Discusses structural optimization of TFAp derivatives, including alkoxy substitutions).

-

Rieke Metals. "2'-N-BUTOXY-2,2,2-TRIFLUOROACETOPHENONE Product Page." Rieke Metals Catalog. Link (Commercial source confirming compound identity).

Sources

Application Notes & Protocols: The Role of 2,2,2-Trifluoroacetophenone Derivatives in Organocatalysis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial literature analysis for the specific compound "2'-n-Butoxy-2,2,2-trifluoroacetophenone" did not yield dedicated studies on its role in organocatalysis. However, the parent molecule, 2,2,2-trifluoroacetophenone , is a well-documented and efficient organocatalyst. This guide will focus on the established applications and protocols of 2,2,2-trifluoroacetophenone, providing a foundational understanding that is likely applicable to its derivatives. The principles, mechanisms, and experimental setups described herein serve as a robust starting point for investigating the catalytic potential of related structures like the 2'-n-butoxy variant.

Introduction: The Rise of Activated Ketones in Green Organocatalysis

In the pursuit of sustainable and environmentally friendly chemical transformations, organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, activated ketones, particularly polyfluoroalkyl ketones, have garnered significant attention. 2,2,2-Trifluoroacetophenone stands out as a cheap, mild, and highly efficient organocatalyst for a range of oxidation reactions.[1][2] Its utility is most prominently demonstrated in the epoxidation of alkenes and the oxidation of tertiary amines and azines to their corresponding N-oxides, utilizing hydrogen peroxide (H₂O₂) as a green oxidant.[1][3]

The trifluoromethyl group is key to the catalytic activity of 2,2,2-trifluoroacetophenone. Its strong electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a reactive peroxy intermediate. This guide will provide an in-depth look at the mechanistic underpinnings of this catalysis and present detailed protocols for its practical application.

Mechanistic Insights: The Catalytic Cycle of Epoxidation

The epoxidation of alkenes using 2,2,2-trifluoroacetophenone and H₂O₂ proceeds through a well-elucidated catalytic cycle. The key steps are as follows:

-

Hydration of the Ketone: In an aqueous medium, the highly electrophilic carbonyl of 2,2,2-trifluoroacetophenone exists in equilibrium with its hydrated gem-diol form.

-

Formation of a Peroxyhemiacetal: The hydrated ketone reacts with hydrogen peroxide to form a peroxyhemiacetal intermediate.

-

Intramolecular Cyclization and Formation of a Dioxirane: This intermediate is believed to be in equilibrium with a highly reactive 1,2,4-trioxolane, which then forms a potent oxidizing species, a dioxirane.

-

Oxygen Transfer: The dioxirane transfers an oxygen atom to the alkene substrate, forming the desired epoxide and regenerating the hydrated ketone for the next catalytic cycle.

This proposed mechanism, supported by experimental evidence, highlights the role of the trifluoroacetophenone as a true catalyst, facilitating the activation of hydrogen peroxide for efficient oxygen transfer.[1]

Caption: Proposed catalytic cycle for the epoxidation of alkenes.

Application: Environmentally Friendly Epoxidation of Alkenes

2,2,2-Trifluoroacetophenone has proven to be a highly effective catalyst for the epoxidation of a wide variety of olefins, including mono-, di-, and trisubstituted alkenes.[1] The reaction is characterized by its mild conditions, high yields, and excellent chemoselectivity.

Optimized Reaction Parameters

The following table summarizes the optimized conditions for the epoxidation of alkenes using 2,2,2-trifluoroacetophenone as a catalyst.

| Parameter | Recommended Value | Notes |

| Catalyst Loading | 2–5 mol% | Lower catalyst loadings are a significant advantage of this system.[4] |

| Oxidant | Hydrogen Peroxide (H₂O₂) | A green and inexpensive oxidant. |

| Solvent | tert-Butyl Alcohol | Found to be the optimal solvent for this transformation.[1] |

| Reaction Time | ~1 hour | The reaction proceeds rapidly under mild conditions.[1] |

| Temperature | Room Temperature | No heating or cooling is typically required. |

Representative Protocol for the Epoxidation of Styrene

This protocol provides a step-by-step guide for the epoxidation of styrene, a model substrate.

Materials:

-

Styrene

-

2,2,2-Trifluoroacetophenone

-

Hydrogen peroxide (30% w/w in H₂O)

-

tert-Butyl alcohol

-

Acetonitrile

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₃O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 mmol, 1.0 eq.).

-

Dissolve the styrene in tert-butyl alcohol (2.0 mL).

-

Add 2,2,2-trifluoroacetophenone (0.05 mmol, 0.05 eq., 5 mol%).

-

To the stirring solution, add acetonitrile (1.5 mmol, 1.5 eq.).

-

Slowly add hydrogen peroxide (30% w/w, 1.5 mmol, 1.5 eq.) to the reaction mixture.

-

Stir the reaction vigorously at room temperature for 1 hour.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) and saturated aqueous Na₂S₃O₃ (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired styrene oxide.

Caption: Experimental workflow for the epoxidation of styrene.

Substrate Scope and Limitations

This catalytic system has demonstrated broad applicability across a range of alkene substrates. High to quantitative yields have been reported for:

-

Monosubstituted Alkenes: Terminal olefins are efficiently converted to their corresponding epoxides.

-

Disubstituted Alkenes: Both cis and trans isomers react readily.

-

Trisubstituted Alkenes: More sterically hindered alkenes are also suitable substrates.[1]

The reaction exhibits excellent chemoselectivity, with other potentially oxidizable functional groups remaining intact under the reaction conditions.

Conclusion and Future Outlook

2,2,2-Trifluoroacetophenone has been established as a robust and versatile organocatalyst for environmentally friendly oxidation reactions. Its high efficiency, mild operating conditions, and the use of a green oxidant make it an attractive tool for synthetic chemists in both academic and industrial settings. While the specific catalytic activity of "2'-n-Butoxy-2,2,2-trifluoroacetophenone" remains to be explored, the foundational knowledge presented here provides a strong basis for such investigations. Future research may focus on the synthesis and evaluation of substituted trifluoroacetophenones to fine-tune catalytic activity, selectivity, and substrate scope, further expanding the utility of this powerful class of organocatalysts.

References

-

Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(10), 4270–4276. [Link]

-

Poursaitidis, E. T., et al. (2014). 2,2,2-Trifluoroacetophenone as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides. Chemistry, 20(2), 559-63. [Link]

-

ChemInform Abstract: 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). ChemInform, 45(33). [Link]

-

Organic Chemistry Portal. (n.d.). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. Retrieved from [Link]

-

Nagib, D. A., Scott, M. E., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875–10877. [Link]

Sources

- 1. 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,2-Trifluoroacetophenone as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

minimizing side product formation with "2'-n-Butoxy-2,2,2-trifluoroacetophenone"

Welcome to the technical support center for 2'-n-Butoxy-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to help you minimize side product formation and optimize your synthetic routes. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the reactions you are performing.

Introduction to 2'-n-Butoxy-2,2,2-trifluoroacetophenone

2'-n-Butoxy-2,2,2-trifluoroacetophenone is a valuable building block in organic synthesis, prized for its unique combination of a trifluoromethyl ketone and an electron-donating butoxy group on the aromatic ring. The trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] Concurrently, the ortho-n-butoxy group influences the steric and electronic properties of the molecule, directing the course of various reactions and, at times, leading to specific side products. This guide will help you navigate the reactivity of this versatile compound.

Troubleshooting Guide: Minimizing Side Product Formation

This section addresses common issues encountered during reactions with 2'-n-Butoxy-2,2,2-trifluoroacetophenone and provides actionable solutions.

Issue 1: Cleavage of the n-Butoxy Group

Question: I am running a reaction under acidic conditions and observing the formation of 2'-hydroxy-2,2,2-trifluoroacetophenone as a significant side product. What is happening and how can I prevent it?

Answer: You are likely observing acid-catalyzed cleavage of the n-butoxy ether linkage. Ethers are susceptible to cleavage by strong acids, particularly in the presence of nucleophiles.[3][4]

Causality: The reaction proceeds by protonation of the ether oxygen, which converts the butoxy group into a good leaving group (butanol). A nucleophile present in the reaction mixture can then attack the carbon of the C-O bond. In the case of an aryl ether, the cleavage typically occurs at the alkyl-oxygen bond.

Solutions:

-

Choice of Acid: If possible, switch to a milder Lewis acid or a protic acid with a non-nucleophilic counter-ion. For reactions requiring acid catalysis, consider using conditions that do not introduce strong nucleophiles.

-

Temperature Control: Ether cleavage is often accelerated at higher temperatures. Running your reaction at a lower temperature may significantly reduce the rate of this side reaction.

-

Reaction Time: Minimize the reaction time to what is necessary for the consumption of your starting material. Prolonged exposure to acidic conditions will favor ether cleavage.

Experimental Protocol: Monitoring for Ether Cleavage

-

Set up your reaction as planned.

-

At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture.

-

Quench the aliquot with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the organic components with a suitable solvent (e.g., ethyl acetate).

-

Analyze the organic extract by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor for the appearance of the more polar 2'-hydroxy-2,2,2-trifluoroacetophenone spot/peak.

Issue 2: Unwanted Aldol Condensation

Question: I am performing a base-catalyzed reaction and observing the formation of high molecular weight, colored impurities. What could be the cause?

Answer: The trifluoroacetophenone moiety, while lacking alpha-hydrogens on the trifluoromethyl side, has acidic alpha-hydrogens on the methyl group of the acetyl function. In the presence of a base, this can lead to the formation of an enolate, which can then participate in self-condensation or cross-condensation reactions (Aldol or Claisen-Schmidt type reactions).[5][6]

Causality: A strong base can deprotonate the methyl group to form a nucleophilic enolate. This enolate can then attack the highly electrophilic carbonyl carbon of another molecule of 2'-n-Butoxy-2,2,2-trifluoroacetophenone, leading to a β-hydroxy ketone adduct. This adduct can then dehydrate to form a conjugated enone, which is often colored.

Solutions:

-

Base Selection: Use a non-nucleophilic, sterically hindered base if the goal is not to form an enolate. If enolate formation is desired for a subsequent reaction, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures to ensure rapid and complete enolate formation before other reactions can occur.

-

Temperature Control: Aldol reactions are often reversible and can be controlled by temperature. Running the reaction at a low temperature (e.g., -78 °C) can help to control the reaction and prevent unwanted side products.

-

Order of Addition: If your desired reaction involves the enolate attacking another electrophile, it is crucial to form the enolate completely first by slow addition of the base to the ketone at low temperature. Then, add the second electrophile to the pre-formed enolate.

Diagram: Aldol Self-Condensation Pathway

Caption: Directing effects of substituents.

References

-

Williamson ether synthesis. In: Wikipedia. Accessed February 15, 2026. [Link]

-

Acidic Cleavage of Ethers. In: Chemistry LibreTexts. Accessed February 15, 2026. [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Accessed February 15, 2026. [Link]

-

Baker–Venkataraman rearrangement. In: Wikipedia. Accessed February 15, 2026. [Link]

- Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. 2017;1(6).

-

Williamson's ether synthesis. Reddit. Accessed February 15, 2026. [Link]

-

Experiment 1: Synthesis of a Flavone. University of Texas at Arlington. Accessed February 15, 2026. [Link]

-

Reaction scope of the flavone synthesis. ResearchGate. Accessed February 15, 2026. [Link]

- Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. 2017;1(6).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2021;26(21):6625.

-

Baker-Venkataraman Rearrangement. J&K Scientific LLC. Accessed February 15, 2026. [Link]

-

Baker-Venkatraman Rearrangement. Cambridge University Press. Accessed February 15, 2026. [Link]

-

Baker-Venkataraman Rearrangement. Organic Chemistry Portal. Accessed February 15, 2026. [Link]

-

Claisen-Schmidt Condensation. Cambridge University Press. Accessed February 15, 2026. [Link]

-

Proposed catalytic pathway of 2,2,2-trifluoroacetophenone towards novel oxidation transformations. ResearchGate. Accessed February 15, 2026. [Link]

-

Aldol reaction. In: Wikipedia. Accessed February 15, 2026. [Link]

-

Claisen–Schmidt condensation. In: Wikipedia. Accessed February 15, 2026. [Link]

- Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. J Org Chem. 2022;87(17):11637-11647.

-

Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. Accessed February 15, 2026. [Link]

-

ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. ResearchGate. Accessed February 15, 2026. [Link]

- Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. ACS Omega. 2023;8(43):40549-40559.

Sources

Technical Support Center: Resolving Overlapping Signals in NMR Spectra of Diastereomers

Welcome to the technical support center for NMR analysis of diastereomeric mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of signal overlap in NMR spectra. As diastereomers possess distinct physical properties, their NMR spectra should, in principle, be different. However, subtle structural differences often lead to minimal chemical shift non-equivalence, resulting in crowded and overlapping signals that complicate structural confirmation and quantification.[1]

This resource provides in-depth, field-proven answers and troubleshooting protocols to help you systematically address and resolve these challenges.

Frequently Asked Questions (FAQs)

Q1: I've synthesized a diastereomeric mixture, but the ¹H NMR spectrum shows significant signal overlap. Why is this happening?

A: This is a frequent challenge. Diastereomers are distinct chemical compounds, but the differences in the magnetic environments of their respective nuclei can be very small, especially for protons far from the stereogenic centers.[1][2] Several factors contribute to this overlap:

-

Structural Similarity: The overall topology of the diastereomers is identical. The different 3D arrangement of substituents may only induce minor changes in shielding/deshielding effects.

-

Molecular Flexibility: In flexible molecules, rapid conformational averaging on the NMR timescale can reduce the observable differences between the diastereomers, leading to averaged signals that are very close together.

-

Solvent Effects: The solvent can interact with your analyte in a way that minimizes the chemical shift differences. Sometimes, simply changing the solvent can resolve overlapping peaks.[3][4]

Q2: What is the first and simplest troubleshooting step I should take to resolve overlapping signals?

A: Before moving to more complex methods, always start with the simplest experimental modifications. The first step should be to re-acquire the spectrum in a different deuterated solvent. [4]

-